molecular formula C20H18ClN3O2 B11161659 1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide

Cat. No.: B11161659
M. Wt: 367.8 g/mol
InChI Key: BMQABLFWDNXBNC-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzoyl group and a 4-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group can be introduced via an acylation reaction using 4-chlorobenzoyl chloride and a suitable base.

    Introduction of the 4-Cyanophenyl Group: The 4-cyanophenyl group can be introduced through a nucleophilic substitution reaction using 4-cyanophenylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:

  • 1-(4-methylbenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide
  • 1-(4-fluorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide
  • 1-(4-bromobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide

These compounds share similar structural features but differ in the substituents on the benzoyl group

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-N-(4-cyanophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O2/c21-17-5-3-16(4-6-17)20(26)24-11-9-15(10-12-24)19(25)23-18-7-1-14(13-22)2-8-18/h1-8,15H,9-12H2,(H,23,25)

InChI Key

BMQABLFWDNXBNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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